Rosuvastatin Calcium is a synthetic statin medication belonging to the class of HMG-CoA reductase inhibitors. [] It plays a crucial role in scientific research as a model compound for studying statin synthesis, impurity profiling, and potential biological activities of related compounds. Research on Rosuvastatin impurities, including potential "5-Oxo" derivatives, aids in understanding drug stability, potential side effects, and optimizing manufacturing processes. []
5-Oxo Rosuvastatin is a known impurity of Rosuvastatin, which is a statin used primarily for lowering cholesterol levels. This compound is classified as a pharmaceutical impurity and is structurally related to the active ingredient Rosuvastatin Calcium, which is commonly prescribed for managing hyperlipidemia and preventing cardiovascular diseases. The molecular formula of 5-Oxo Rosuvastatin is C_{22}H_{26}F_{N}_3O_{6}S, with a molecular weight of approximately 479.52 g/mol .
The synthesis of 5-Oxo Rosuvastatin involves several chemical reactions, primarily utilizing the Wittig reaction. This method allows for the formation of double bonds between carbon atoms, which is crucial in constructing the statin core structure. The synthesis typically starts with the preparation of intermediates such as 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)-pyrimidine, which undergoes further transformations including oxidation and hydrolysis to yield 5-Oxo Rosuvastatin .
The molecular structure of 5-Oxo Rosuvastatin can be represented as follows:
This compound's structural configuration plays a significant role in its interaction with biological targets, particularly in inhibiting HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis .
5-Oxo Rosuvastatin participates in various chemical reactions that are pivotal for its synthesis and characterization:
These reactions are typically carried out under controlled conditions to ensure high yields and purity levels .
Data on the specific effects of 5-Oxo Rosuvastatin on these mechanisms remain limited but are crucial for understanding its impact on the efficacy and safety profiles of statin therapies .
These properties are critical for pharmaceutical formulations and influence how the compound behaves in biological systems .
5-Oxo Rosuvastatin primarily serves as a reference standard in pharmaceutical research and development. Its characterization helps ensure quality control during the manufacturing process of Rosuvastatin formulations. Additionally, understanding its properties can assist researchers in evaluating potential side effects or interactions when developing new statin therapies .
5-Oxo Rosuvastatin (Chemical Abstracts Service Registry Number 1422619-13-3) is formally identified as (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid. This systematic name precisely defines its core structural features: a pyrimidine ring substituted with 4-fluorophenyl and isopropyl groups, an N-methyl-N-methylsulfonamide pharmacophore, and an open-chain heptenoic acid moiety featuring a ketone group at position 5 and a carboxylic acid terminus. Its molecular formula is C₂₂H₂₆FN₃O₆S, with an exact molecular mass of 479.1526 Da and monoisotopic molecular weight of 479.522 g/mol [2] [4].
The compound exists predominantly in its deprotonated form under physiological conditions due to the carboxylic acid group (pKa ≈ 4.6). Key structural distinctions from rosuvastatin include the replacement of the 3,5-dihydroxyhept-6-enoic acid moiety with a 3-hydroxy-5-oxohept-6-enoic acid system. This β-keto acid functionality profoundly influences its physicochemical behavior, including enhanced enolization potential and altered lipophilicity (calculated partition coefficient clogP ≈ 1.8 versus 1.2 for rosuvastatin) [4] [7]. The molecular structure accommodates multiple hydrogen bond acceptors (carbonyl, sulfonyl, fluorine) but only two donors (carboxylic acid, alcohol), impacting its solvation and crystal packing characteristics.
Table 1: Identifier Compendium for 5-Oxo Rosuvastatin
Identifier Type | Value |
---|---|
Systematic Name | (3R,6E)-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid |
CAS Registry Number | 1422619-13-3 |
Molecular Formula | C₂₂H₂₆FN₃O₆S |
Molecular Weight | 479.522 g/mol |
UNII | 1A3WU50C5Q |
Common Synonyms | Rosuvastatin EP Impurity C; Rosuvastatin Ketone; Rosuvastatin Calcium Impurity C |
SMILES | CC(C)c1nc(nc(c2ccc(F)cc2)c1\C=C\C(=O)CC@@HCC(=O)O)N(C)S(=O)(=O)C |
InChIKey | SGVASDMKSZUTTN-OAGJVSPASA-N |
5-Oxo Rosuvastatin possesses one defined chiral center at the C3 position of the heptenoic acid chain and one E-configurated double bond between C6-C7 (denoted as 6E). The absolute stereochemistry at C3 is consistently specified as (R)-configuration across authoritative sources, mirroring the stereochemistry of the parent drug rosuvastatin [2] [4]. This configuration is critically maintained due to its origin as a stereospecific metabolite or degradation product where enzymatic transformations preserve chirality.
The stereochemical descriptor (3R,6E) comprehensively defines the molecule's spatial arrangement. The E-configuration of the Δ⁶ double bond is confirmed through NMR coupling constants (J₆,₇ ≈ 15.8 Hz), consistent with trans-disposed hydrogen atoms. X-ray crystallographic analysis of rosuvastatin analogs confirms that the (R)-configuration at C3 positions the 3-hydroxyl group for optimal H-bonding with the pyrimidine nitrogen in solid-state conformations. This stereochemical integrity significantly influences biological recognition, as evidenced by the substantially reduced HMG-CoA reductase binding affinity compared to the (3R,5S)-dihydroxy configuration of intact rosuvastatin [7] [10].
Table 2: Stereochemical Features of 5-Oxo Rosuvastatin
Stereochemical Feature | Specification | Analytical Confirmation |
---|---|---|
Defined Stereocenters | 1 chiral center (C3) | X-ray crystallography of analogs, optical rotation |
C3 Configuration | (R)-absolute stereochemistry | Chiral HPLC, CD spectroscopy |
Δ⁶ Double Bond Geometry | E (trans) configuration | ¹H NMR (J6,7 = 15.8 Hz) |
E/Z Centers | 1 | UV-Vis spectroscopy, HPLC retention behavior |
Optical Activity | Chirality present | Polarimetry ([α]D²⁵ ≈ +18° in methanol) |
Structurally, 5-Oxo Rosuvastatin diverges from therapeutically active rosuvastatin (C₂₂H₂₈FN₃O₆S) through oxidation at C5 of the heptanoic acid side chain, converting the secondary alcohol to a ketone while retaining the C3 hydroxyl group. This modification eliminates the critical 5-hydroxyl group necessary for HMG-CoA reductase inhibition, explaining its pharmacological inactivity. The molecular weight difference of -2.016 Da (C₂₂H₂₈FN₃O₆S → C₂₂H₂₆FN₃O₆S) corresponds precisely to dehydrogenation consistent with ketone formation [7] [9].
Compared to other statin degradation products, 5-Oxo Rosuvastatin exhibits greater polarity than lactonized analogs but reduced polarity versus rosuvastatin due to diminished hydrogen-bonding capacity. Its chromatographic behavior (HPLC relative retention time ≈ 1.3 versus rosuvastatin) reflects this altered polarity profile. The β-ketoacid system exhibits pH-dependent tautomerism, existing predominantly as the keto form in neutral media but enolizing under alkaline conditions, a behavior not observed in dihydroxy-containing statins [4] [10].
Table 3: Structural Comparison with Representative Statins
Compound | Molecular Formula | Key Functional Groups | clogP | H-Bond Acceptors | H-Bond Donors |
---|---|---|---|---|---|
5-Oxo Rosuvastatin | C₂₂H₂₆FN₃O₆S | β-ketoacid, pyrimidine-sulfonamide | 1.8 | 10 | 2 |
Rosuvastatin | C₂₂H₂₈FN₃O₆S | 3,5-dihydroxyheptenoic acid, pyrimidine-sulfonamide | 1.2 | 9 | 4 |
Atorvastatin | C₃₃H₃₅FN₂O₅ | 3,5-dihydroxyheptanoic acid (lactonizable), pyrrole | 4.5 | 7 | 3 |
Pravastatin | C₂₃H₃₆O₇ | Decalin-diol, β-hydroxy-δ-lactone | 1.4 | 7 | 4 |
While single-crystal X-ray diffraction data specifically for 5-Oxo Rosuvastatin remains unreported, analog studies suggest a monoclinic crystal system (P2₁ space group) with Z=2, consistent with chiral molecules. The molecular packing is stabilized by O-H···O=C carboxylic dimers and C=O···H-N hydrogen bonds involving the pyrimidine ring. Powder XRD patterns exhibit characteristic peaks at 2θ = 6.8°, 13.5°, 17.2°, and 21.7°, providing a fingerprint for polymorph screening [5] [8].
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural evidence:
Fourier Transform Infrared (FTIR) spectroscopy reveals signature absorptions:
Table 4: Characteristic FTIR Absorption Frequencies
Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
ν(O-H) | 3000-2500 | Broad | Carboxylic acid dimer |
ν(C=O) | 1715 | Strong | Conjugated ketone |
ν(C=O) | 1690 | Broad | Carboxylic acid |
ν(C=C) | 1610 | Medium | Alkene (E-configurated) |
νₐₛ(SO₂) | 1340 | Strong | Sulfonamide |
νₛ(SO₂) | 1150 | Strong | Sulfonamide |
δ(C-H) | 830 | Medium | para-disubstituted benzene |
The comprehensive spectroscopic profile enables unambiguous identification in pharmaceutical matrices, with detection limits of ≤0.05% achievable via HPLC-FTIR hyphenated techniques. These characterization methods collectively establish 5-Oxo Rosuvastatin as a structurally defined degradation marker critical for monitoring rosuvastatin stability in solid dosage forms and biological systems [3] [5] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3